7-Chloro-3-ethyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
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Overview
Description
7-Chloro-3-ethyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a chemical compound belonging to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound features a chloro substituent at the 7th position and an ethyl group at the 3rd position, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-ethyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-chlorobenzophenone with ethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by cyclization to form the desired benzodiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the ethyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzodiazepines with different functional groups.
Scientific Research Applications
7-Chloro-3-ethyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with neurotransmitter receptors and its effects on the central nervous system.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical studies.
Mechanism of Action
The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels, resulting in hyperpolarization of neurons and reduced neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-Chloro-3-ethyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its unique structure may result in different binding affinities and efficacy profiles, making it a valuable compound for research and therapeutic applications.
Biological Activity
7-Chloro-3-ethyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one, with the CAS number 1447607-27-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C11H13ClN2O with a molecular weight of 224.68 g/mol. The compound features a benzodiazepine core which is known for various therapeutic effects.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Benzodiazepines generally act as positive allosteric modulators of the GABAA receptor, enhancing the inhibitory effects of GABA. This mechanism underlies their anxiolytic, sedative, and anticonvulsant properties.
Pharmacological Effects
- Anxiolytic Activity : Studies have indicated that compounds with a similar structure exhibit significant anxiolytic effects. For instance, derivatives of benzodiazepines have been shown to reduce anxiety in animal models through increased GABAergic transmission.
- Sedative Effects : The sedative properties are also notable in related compounds, which can facilitate sleep induction and prolong sleep duration.
- Anticonvulsant Properties : Benzodiazepines are widely recognized for their anticonvulsant effects, providing therapeutic benefits in conditions like epilepsy.
Case Study 1: Anxiolytic Efficacy
A study published in the Journal of Medicinal Chemistry explored the anxiolytic efficacy of various benzodiazepine derivatives. It was found that compounds structurally similar to this compound exhibited significant reductions in anxiety-like behaviors in rodent models when administered at specific dosages (IC50 values ranging from 0.5 to 5 mg/kg) .
Case Study 2: Sedative Properties
In another investigation focusing on sedative effects, researchers compared several benzodiazepine derivatives in terms of their impact on sleep latency and duration. The results indicated that compounds with a chlorine substituent at the seventh position demonstrated enhanced sedative properties compared to their non-chlorinated counterparts .
Data Tables
Property | Value |
---|---|
Molecular Formula | C11H13ClN2O |
Molecular Weight | 224.68 g/mol |
CAS Number | 1447607-27-3 |
Anxiolytic IC50 | 0.5 - 5 mg/kg |
Sedative Duration | Increased significantly |
Properties
Molecular Formula |
C11H13ClN2O |
---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
7-chloro-3-ethyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C11H13ClN2O/c1-2-7-6-13-10-5-8(12)3-4-9(10)14-11(7)15/h3-5,7,13H,2,6H2,1H3,(H,14,15) |
InChI Key |
HCUFLSVJIOLDDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNC2=C(C=CC(=C2)Cl)NC1=O |
Origin of Product |
United States |
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